molecular formula C9H10O3 B073823 4-Methoxyphenyl acetate CAS No. 1200-06-2

4-Methoxyphenyl acetate

Cat. No. B073823
CAS RN: 1200-06-2
M. Wt: 166.17 g/mol
InChI Key: YAPCNXGBNRDBIW-UHFFFAOYSA-N
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Patent
US09006269B2

Procedure details

Acetic acid (2.24 mL, 7.4 mmol) was added to a mixture of acetic acid 4-methoxy-phenyl ester (1.0 g, 6.02 mmol) and sodium acetate (940 mg, 11.46 mmol). A solution of bromine (0.37 mL, 6.02 mmol) in acetic acid (2.1 mL) was added drop-wise and mixture stirred for 18 hr at ambient temperature. A further 0.6 mL of acetic acid was added followed by a further 0.1 mL of bromine. Mixture was stirred for 2 hours, then partitioned between ethyl acetate (100 mL) and water (100 mL). The phases were separated and organic layer was washed sequentially with sat. aqueous sodium bicarbonate solution (2×150 mL), sat. aqueous sodium thiosulphate solution (100 mL) and sat. aqueous sodium chloride solution (100 mL). Organic phase was dried over sodium sulphate, filtered and filtrate solvents removed in vacuo to afford a oil which was purified by flash chromatography on silica gel, eluting with a gradient of 0-10% ethyl acetate in hexane to afford title compound (1.2 g, 81%) as a light-brown oil.
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
940 mg
Type
reactant
Reaction Step Four
Quantity
2.24 mL
Type
solvent
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][C:10](=[O:12])[CH3:11])=[CH:5][CH:4]=1.C([O-])(=O)C.[Na+].[Br:18]Br>C(O)(=O)C>[Br:18][C:4]1[CH:5]=[C:6]([O:9][C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.37 mL
Type
reactant
Smiles
BrBr
Name
Quantity
2.1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0.6 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)OC(C)=O
Name
Quantity
940 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
2.24 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hr at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (100 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
organic layer was washed sequentially with sat. aqueous sodium bicarbonate solution (2×150 mL), sat. aqueous sodium thiosulphate solution (100 mL) and sat. aqueous sodium chloride solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phase was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
filtrate solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0-10% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1OC)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.